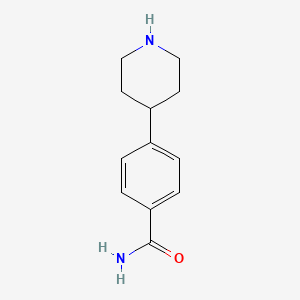

4-(Piperidin-4-yl)benzamide

Beschreibung

Contextualization within Contemporary Chemical Biology and Medicinal Chemistry

In the landscape of modern chemical biology and medicinal chemistry, 4-(Piperidin-4-yl)benzamide and its derivatives are recognized as versatile scaffolds for drug discovery. cymitquimica.com The core structure, featuring both a rigid aromatic benzamide (B126) component and a flexible saturated piperidine (B6355638) heterocycle, allows for diverse chemical modifications. This versatility makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

The contemporary relevance of this compound is highlighted by its exploration in various therapeutic areas. Researchers are actively investigating its derivatives for a range of biological activities. These include potential treatments for cancer, neurological disorders, and infectious diseases. researchgate.netontosight.ai For instance, derivatives have been studied for their antitumor effects, with some showing the ability to modulate critical cellular pathways involved in cancer cell growth and survival. smolecule.comevitachem.comnih.gov Furthermore, the structural framework is being explored for its potential to interact with specific biological targets like enzymes and receptors, which is a central focus of medicinal chemistry. The compound serves as a tool for studying biological pathways and for designing new pharmaceutical agents targeting various receptors and enzymes. smolecule.comevitachem.com

Historical Perspective of Benzamide and Piperidine Scaffolds in Drug Discovery

The scientific interest in this compound is built upon the long and successful history of its two constituent scaffolds—piperidine and benzamide—in the field of drug discovery. researchgate.nethebmu.edu.cn

The piperidine scaffold is a six-membered nitrogen-containing heterocycle that is a ubiquitous and pivotal cornerstone in drug production. researchgate.net Its history in science dates back to 1850, when it was first isolated from piperine, the alkaloid responsible for the pungency of black pepper. atamanchemicals.comwikipedia.org By the mid-20th century, the favorable chemical properties of the piperidine ring led to its widespread use as a fundamental building block in the pharmaceutical industry. atamanchemicals.com It has been integral to the development of major drug classes, including analgesics, antipsychotics, and antihistamines. atamanchemicals.com Today, piperidine is recognized as a "privileged scaffold" because its structure is frequently found in approved drugs and it can interact with a wide variety of biological targets. atamanchemicals.comdokumen.pub

The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide functional group, also has a rich history in medicinal chemistry. evitachem.comevitachem.com Benzamide derivatives have been extensively studied and developed for a wide array of therapeutic uses. ontosight.ai Historically, research into this class of compounds has led to the discovery of drugs with applications in treating psychosis, nausea, and gastrointestinal issues. More recent drug discovery efforts have identified benzamide derivatives as potent agonists for specific receptors, such as the human β3 adrenergic receptor, highlighting their continued importance in developing new medicines. nih.gov

Rationale for Investigating this compound: Aims and Scope of Research

The primary rationale for investigating this compound stems from the promising biological activities exhibited by its derivatives, which combine the beneficial properties of both the piperidine and benzamide scaffolds. The overarching aim of research in this area is to synthesize and evaluate novel derivatives to identify new lead compounds for drug development. nih.gov

A significant focus of this research is in oncology. Studies have shown that certain N-(piperidine-4-yl)benzamide derivatives possess potent antitumor activity. evitachem.com For example, extensive research has been conducted to evaluate these compounds as potential cell cycle inhibitors. The scope of this work includes synthesizing a series of derivatives and testing their efficacy against various cancer cell lines.

A key research finding demonstrated that a specific derivative, designated as compound 47 , was particularly effective against HepG2 liver cancer cells. nih.gov Further investigation into its mechanism of action revealed that it induces cell cycle arrest through a p53/p21-dependent pathway. nih.gov This involves the inhibition of key proteins like cyclin B1 and the enhancement of tumor suppressor proteins. evitachem.comnih.gov

The scope of research also extends to other areas, including the development of agents for neurological disorders and infectious diseases. evitachem.comsmolecule.com Scientists aim to understand the structure-activity relationships (SAR) of these molecules, which involves systematically modifying the structure and observing the effect on biological activity. researchgate.netnih.gov This knowledge is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Detailed Research Findings

| Derivative Type | Target/Application | Key Findings | Reference |

|---|---|---|---|

| Novel N-(piperidine-4-yl)benzamide derivatives | Antitumor (HepG2 cells) | Compound 47 showed the most potent activity with an IC50 value of 0.25 μM. It induces cell cycle arrest via a p53/p21-dependent pathway. | nih.gov |

| Piperidine-benzamide compounds | Antitumor | Derivatives exhibited significant antitumor effects. A related compound showed an IC50 value of 0.25 μM against HepG2 cells by arresting the cell cycle. | |

| N-ethyl-4-(pyridin-4-yl)benzamide based compounds | ROCK1 Inhibition | Computational modeling identified promising candidates for ROCK1 inhibitors, which are relevant for cardiovascular and neurological disorders. | peerj.comnih.gov |

| 4-(Piperidin-4-yl)-N-(propan-2-yl)benzamide | Antiparasitic | The compound has shown potential activity against Trypanosoma brucei, the parasite causing Human African Trypanosomiasis. | |

| N-(piperidin-4-yl)benzamide hydrochloride | Enzyme Inhibition / Neuropharmacology | Research suggests potential inhibition of acetylcholinesterase and butyrylcholinesterase. It can also interact with dopamine (B1211576) receptors (D2L and D4.2). | smolecule.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-piperidin-4-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-12(15)11-3-1-9(2-4-11)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKSOYVHNMUJHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594978 | |

| Record name | 4-(Piperidin-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-49-8 | |

| Record name | 4-(Piperidin-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886362-49-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 4 Piperidin 4 Yl Benzamide

Established Synthetic Routes to the Core 4-(Piperidin-4-yl)benzamide Structure

The construction of this compound fundamentally involves the formation of an amide linkage between a benzoic acid moiety and a 4-aminopiperidine (B84694) scaffold. The established synthetic approaches typically involve multi-step sequences that allow for the controlled introduction of various functional groups.

Strategies for Benzamide (B126) Moiety Formation

The formation of the benzamide moiety is a critical step in the synthesis of this compound. This is most commonly achieved through the acylation of a 4-aminopiperidine derivative with a benzoic acid equivalent. To facilitate this reaction, the carboxylic acid is typically activated.

One common strategy is the conversion of benzoic acid to benzoyl chloride . The reaction of 4-aminopiperidine with benzoyl chloride, often in the presence of a base like triethylamine (B128534), readily forms the desired amide bond. semanticscholar.org To prevent unwanted side reactions on the piperidine (B6355638) nitrogen, it is often protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. researchgate.netresearchgate.net

Alternatively, amide coupling reagents are extensively used to promote the condensation of benzoic acid and 4-aminopiperidine. These reagents activate the carboxylic acid in situ, allowing for a milder and often more efficient reaction. A variety of coupling reagents have been developed, each with its own advantages.

| Coupling Reagent | Description |

| DCC/DIC | Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic carbodiimide (B86325) coupling reagents. |

| HATU/HBTU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly efficient uronium-based coupling reagents. walisongo.ac.id |

| CDI | Carbonyldiimidazole (CDI) is another effective coupling agent that proceeds through an acylimidazole intermediate. walisongo.ac.id |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) is a more recent and highly efficient coupling reagent. |

The choice of coupling reagent can depend on factors such as the scale of the reaction, the presence of other functional groups, and the desired purity of the product.

Approaches for Piperidine Ring Functionalization and Linkage

The synthesis of the this compound core relies on the availability of appropriately functionalized piperidine precursors. A key starting material is N-Boc-4-aminopiperidine , which provides a protected piperidine nitrogen and a free amino group at the 4-position for subsequent amide coupling. The synthesis of this intermediate often starts from N-Boc-4-piperidone.

A primary method for introducing the amino group is through reductive amination . This involves the reaction of N-Boc-4-piperidone with an amine source, such as ammonia (B1221849) or a protected amine, in the presence of a reducing agent. chemrxiv.orgtandfonline.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. tandfonline.com

The general synthetic sequence for the core structure via this route can be summarized as:

Protection of the piperidine nitrogen, often with a Boc group.

Conversion of the 4-keto group to a 4-amino group via reductive amination.

Coupling of the resulting 4-aminopiperidine derivative with a benzoic acid derivative.

Deprotection of the piperidine nitrogen to yield the final this compound. The Boc group is typically removed under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid. researchgate.netnih.gov

Another approach involves the synthesis of N-substituted piperidines from piperidone through various chemical transformations. chemrxiv.org

Stereoselective Synthesis Considerations in this compound Production

While this compound itself is an achiral molecule, the synthesis of its chiral derivatives, where the piperidine or benzamide moiety is substituted, requires stereoselective methods. The stereochemistry of substituents on the piperidine ring can significantly influence the biological activity of the molecule.

The stereoselective synthesis of substituted piperidines is a well-established field. For instance, gold-catalyzed cyclization reactions have been employed for the modular and stereoselective synthesis of substituted piperidin-4-ols. These intermediates can then be further functionalized to introduce the desired substituents with high stereocontrol.

Key strategies for achieving stereoselectivity include:

Chiral auxiliaries: Attaching a chiral auxiliary to the piperidine precursor can direct the stereochemical outcome of subsequent reactions.

Asymmetric catalysis: The use of chiral catalysts can enantioselectively or diastereoselectively form the desired stereoisomer.

Substrate control: The inherent stereochemistry of a starting material can be used to control the stereochemistry of the final product.

For example, the synthesis of chiral N-substituted piperidines can be achieved from piperidone precursors through stereoselective reduction or alkylation reactions.

Novel Synthetic Approaches and Methodological Advancements for this compound

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. These advancements are also applicable to the synthesis of this compound and its derivatives.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. pro-metrics.org In the context of this compound synthesis, these principles can be applied in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods for amide bond formation are particularly advantageous in this regard as they avoid the use of stoichiometric activating agents. sciepub.com

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, or performing reactions under solvent-free conditions. tandfonline.comfigshare.com Water is an increasingly explored solvent for amide bond formation.

Energy Efficiency: Utilizing methods that can be performed at ambient temperature and pressure, such as biocatalysis or flow chemistry, can significantly reduce energy consumption. rsc.org

Biocatalysis offers a promising green alternative for amide bond formation. semanticscholar.orgresearchgate.netrsc.orgacs.org Enzymes such as lipases and proteases can catalyze the formation of amide bonds under mild, aqueous conditions with high selectivity. This approach can reduce the need for protecting groups and harsh reagents.

Flow chemistry provides another avenue for greener synthesis. researchgate.netnih.govrsc.orgacs.orgamidetech.com Performing reactions in continuous flow reactors can offer improved safety, better process control, and higher yields compared to traditional batch processes. It can also facilitate the use of immobilized catalysts and reagents, simplifying purification and reducing waste.

| Green Chemistry Approach | Application in this compound Synthesis |

| Biocatalysis | Enzymatic amidation of a 4-aminopiperidine derivative with a benzoic acid ester. |

| Flow Chemistry | Continuous flow synthesis of the amide bond using immobilized coupling reagents or catalysts. rsc.orgacs.orgamidetech.com |

| Solvent-Free Reactions | Direct condensation of benzoic acid and 4-aminopiperidine under solvent-free conditions, potentially with microwave or ultrasonic irradiation. researchgate.net |

Catalyst Development for Enhanced Synthesis of this compound

The development of new and improved catalysts is crucial for enhancing the efficiency and sustainability of this compound synthesis. Research in this area is focused on several key aspects:

Homogeneous Catalysis: Boronic acid derivatives have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. sciepub.com These catalysts operate under mild conditions and offer a more atom-economical alternative to traditional coupling reagents. Triarylsilanols have also been investigated as catalysts for direct amidation. acs.org

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling. For example, zirconium tetrachloride immobilized on diatomaceous earth has been used as a reusable catalyst for the synthesis of benzamides. researchgate.net

Transition Metal Catalysis: Transition metal catalysts, particularly those based on copper, have been developed for C-H bond amidation, offering novel disconnections for the synthesis of complex benzamides. nih.gov While not a direct route to the core structure, these methods could be applied to the synthesis of functionalized derivatives.

The ongoing development of novel catalytic systems promises to further streamline the synthesis of this compound, making it more efficient, cost-effective, and environmentally friendly.

Chemical Modifications and Analogue Synthesis Based on this compound

The synthesis of analogues based on the this compound core involves a variety of chemical transformations aimed at modulating the compound's physicochemical and pharmacological properties. These modifications are typically focused on the nitrogen of the piperidine ring and the aromatic benzamide moiety.

The secondary amine of the piperidine ring in this compound is a key site for chemical modification, offering a straightforward handle for introducing a wide range of substituents. Common strategies for N-substitution include:

N-Alkylation: This involves the reaction of the piperidine nitrogen with an alkyl halide or a similar electrophile. For instance, reaction with 4-fluorobenzaldehyde (B137897) in the presence of a base like potassium carbonate can yield N-substituted derivatives. nih.gov This method is widely used to introduce various alkyl and arylalkyl groups.

N-Acylation: The piperidine nitrogen can be acylated using acid chlorides or anhydrides. For example, benzoyl chloride can be used to introduce a benzoyl group onto the piperidine nitrogen. nih.gov This reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride byproduct. nih.gov

Reductive Amination: This two-step process involves the initial formation of an iminium ion by reacting the piperidine with an aldehyde or ketone, followed by reduction to the corresponding amine. This is a versatile method for introducing a wide variety of substituted alkyl groups.

Coupling Reactions: The piperidine nitrogen can also be functionalized through various coupling reactions, such as those mediated by carbonyldiimidazole (CDI), to form amide bonds with carboxylic acids. mdpi.com Coupling agents like N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and hydroxybenzotriazole (B1436442) (HOBt) are also employed for this purpose. mdpi.com

These N-substitution strategies allow for the introduction of diverse functional groups, which can influence the molecule's polarity, size, and ability to interact with biological targets.

The benzamide phenyl ring provides another avenue for structural modification. Introducing substituents onto this aromatic ring can significantly alter the electronic properties and steric profile of the molecule. Common modifications include the introduction of:

Halogens: Chloro, fluoro, and other halogen substituents can be incorporated into the phenyl ring to modulate the compound's lipophilicity and metabolic stability. For example, derivatives with chloro-substituted phenyl rings have been synthesized. ijert.orgnih.gov

Alkyl and Alkoxy Groups: The introduction of small alkyl or alkoxy groups can impact the compound's interaction with target proteins.

Nitro Groups: Nitration of the benzamide ring can serve as a handle for further functionalization, as the nitro group can be readily reduced to an amine. researchgate.net

Other Functional Groups: A variety of other functional groups can be introduced to explore different chemical spaces and potential interactions.

These modifications are typically achieved through standard aromatic substitution reactions, either on the benzamide precursor before coupling with the piperidine moiety or on the final this compound molecule if the existing functional groups are compatible with the reaction conditions.

Isosterism and bioisosterism are fundamental concepts in medicinal chemistry that involve the replacement of a functional group with another that has similar steric and/or electronic properties, with the aim of improving the compound's activity, selectivity, or pharmacokinetic profile. nih.govmdpi.com

In the context of this compound analogues, isosteric replacements can be applied to both the piperidine and benzamide portions of the molecule. For example:

Replacement of the Phenyl Ring: The benzamide phenyl ring could be replaced with other aromatic or heteroaromatic systems, such as pyridine (B92270), pyrazine, or thiazole, to explore different binding interactions. mdpi.com

Modification of the Amide Linker: The amide group itself can be replaced by other linking groups that mimic its hydrogen bonding capabilities and conformational properties.

Bioisosteric Replacement of Functional Groups: A hydroxyl group on a derivative could be replaced by a primary amide group, which can act as a bioisostere, potentially enhancing activity and metabolic stability. nih.gov For instance, the replacement of a trifluoromethyl group with a pyridine ring has been explored in the design of novel benzamides. mdpi.com

The application of bioisosterism allows for the fine-tuning of a molecule's properties to optimize its therapeutic potential. nih.gov

Purification and Characterization Techniques in this compound Synthesis Research

The synthesis of this compound and its analogues necessitates robust purification and characterization methods to ensure the identity and purity of the final compounds.

Chromatographic techniques are indispensable for the purification of synthetic intermediates and final products in this compound research. uniba.sk Common methods include:

Column Chromatography: This is a standard technique for purifying multi-gram quantities of compounds. Silica gel is a common stationary phase, and the mobile phase is a solvent system of varying polarity, such as a mixture of ethyl acetate (B1210297) and hexane.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative HPLC, is used for the final purification of small to medium quantities of compounds to a high degree of purity. polypeptide.comrsc.org Both normal-phase and reversed-phase HPLC can be employed, depending on the polarity of the compound. rsc.org A two-dimensional liquid chromatography (2D-LC) method, coupling normal-phase and reversed-phase chromatography, can be effective for separating complex mixtures. rsc.org

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography.

The choice of chromatographic method depends on the scale of the synthesis, the polarity of the compounds, and the required level of purity.

A combination of spectroscopic and spectrometric techniques is used to unequivocally determine the structure of newly synthesized this compound analogues. taylorandfrancis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are the most powerful tools for determining the carbon-hydrogen framework of a molecule. hyphadiscovery.comresearchgate.net The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are used to further elucidate complex structures. hyphadiscovery.comresearchgate.netresearchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can be used to determine its elemental composition through high-resolution mass spectrometry (HRMS). mdpi.com Fragmentation patterns observed in the mass spectrum can provide additional structural information. researchgate.net Techniques like electrospray ionization (ESI-MS) are commonly used. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule, such as the N-H and C=O stretching vibrations of the amide group and the C-H stretching of the aromatic and aliphatic portions. ijert.orgchemrxiv.org

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry. nih.govijert.org

Together, these analytical techniques provide a comprehensive characterization of the synthesized compounds, confirming their identity and purity. taylorandfrancis.com

Biological Activities and Pharmacological Profiling of 4 Piperidin 4 Yl Benzamide

In Vivo Efficacy Studies of 4-(Piperidin-4-yl)benzamide in Preclinical Models

Consistent with the absence of in vitro data, no in vivo efficacy studies in preclinical models for this compound have been published.

Selection and Justification of Animal Models for this compound Efficacy Testing

Evaluation of Efficacy in Disease-Relevant Models Treated with this compound

There is a notable lack of published data evaluating the efficacy of the parent compound this compound in disease-relevant animal models. The scientific literature is more populated with studies on its derivatives. For instance, certain N-(piperidin-4-yl)benzamide derivatives have been assessed in vitro for their potential as activators of hypoxia-inducible factor 1 (HIF-1) pathways, suggesting a possible role in cancer therapy. Other derivatives, such as novel N-(4-Piperidinyl)benzamide compounds, have shown in vitro activity against Plasmodium falciparum, the parasite responsible for malaria, indicating potential as antimalarial agents. Furthermore, more complex benzamide (B126) derivatives incorporating the 4-(piperidin-4-yl) moiety have been investigated as potent colonic prokinetic agents and as delta opioid receptor agonists for the management of pain and anxiety. However, these findings are specific to the derivatives and cannot be directly extrapolated to the parent compound.

Pharmacodynamic Biomarker Assessment in Vivo following this compound Administration

Consistent with the limited in vivo efficacy data, there is a corresponding absence of information on the assessment of pharmacodynamic biomarkers in vivo following the administration of this compound. Pharmacodynamic biomarkers are essential for demonstrating target engagement and understanding the mechanism of action of a compound in a living organism. For derivatives of this compound, biomarker strategies would be tailored to their specific targets. For example, for a delta opioid receptor agonist, one might measure changes in downstream signaling molecules in the brain or assess physiological responses like pain thresholds. For a prokinetic agent, gastrointestinal transit time could serve as a key biomarker. Without defined biological targets and in vivo studies for the parent compound, a discussion of its relevant pharmacodynamic biomarkers remains speculative.

Mechanistic Elucidation of 4 Piperidin 4 Yl Benzamide Action

Molecular Interactions and Binding Site Analysis of 4-(Piperidin-4-yl)benzamide

The molecular action of this compound and its derivatives is predicated on their ability to bind to specific sites on target proteins, thereby modulating their function. The benzamide (B126) group is a key pharmacophore, recognized for its ability to act as a competitive inhibitor in nicotinamide-binding pockets of enzymes such as PARP selleckchem.com. The piperidine (B6355638) ring contributes to the molecule's spatial conformation and can be functionalized to achieve desired potency and selectivity for various targets, including G-protein coupled receptors and other enzymes nih.govresearchgate.net.

Research into derivatives has highlighted several potential targets. Certain N-(piperidin-4-yl)benzamide derivatives have been identified as activators of the HIF-1α pathway nih.gov. Other related structures, such as 4-Piperidin-4-ylidenemethyl-benzamides, have been developed as potent δ-opioid receptor agonists nih.gov. The foundational benzamide structure is a well-established inhibitor of PARP enzymes, which are critical for DNA repair medchemexpress.com. The mechanism often involves the carboxamide portion of the benzamide forming crucial hydrogen bonds within the nicotinamide (B372718) binding site of the PARP catalytic domain, preventing the enzyme from performing its function after binding to a DNA break.

While a specific co-crystal structure of this compound with a target protein is not publicly available, structural biology studies on its derivatives provide significant insight into its potential binding modes. X-ray crystallography has been used to determine the three-dimensional structure of related compounds, confirming conformational details such as the typical chair conformation of the piperidine ring who.intresearchgate.net.

Insights can be drawn from co-crystal structures of related benzamide-containing PARP inhibitors, such as Veliparib (ABT-888). In the co-crystal structure of Veliparib with the PARP-1 catalytic domain, the benzimidazole (B57391) carboxamide core (structurally related to benzamide) occupies the nicotinamide binding pocket. Key interactions typically involve:

Hydrogen bonds from the amide NH group to the backbone carbonyl of a glycine (B1666218) residue in the binding pocket.

A hydrogen bond from the amide carbonyl oxygen to the backbone NH of a serine residue.

Extensive van der Waals and hydrophobic interactions between the aromatic ring and surrounding residues.

These interactions anchor the inhibitor in the active site, preventing the binding of the natural substrate NAD+ and thereby inhibiting the enzyme's catalytic activity researchgate.net. It is highly probable that this compound would engage its target via a similar network of interactions mediated by its benzamide group.

Site-directed mutagenesis is a powerful technique used to identify critical amino acid residues involved in ligand-protein interactions by systematically replacing them and observing the effect on binding or activity neb.com. Although specific mutagenesis studies validating the binding site for this compound have not been reported in the reviewed literature, the methodology is standard for validating proposed binding modes from structural or modeling studies thermofisher.com.

For a putative target like PARP-1, mutagenesis studies would involve mutating key residues within the nicotinamide-binding pocket that are predicted to interact with the benzamide moiety. Based on known PARP inhibitor interactions, key targets for mutation would include:

Glycine and Serine residues: These form critical hydrogen bonds with the amide group of the inhibitor. Mutating these to residues with bulkier side chains (e.g., alanine (B10760859) or valine) would be expected to disrupt these hydrogen bonds and significantly reduce the inhibitor's potency.

Tyrosine and Phenylalanine residues: These often form π-stacking interactions with the aromatic ring of the inhibitor. Mutating these residues could decrease binding affinity.

By creating these mutant versions of the target protein, researchers can perform binding assays or enzymatic activity assays. A significant increase in the IC50 or Kd value for the compound against the mutant protein compared to the wild-type would confirm the importance of that specific residue in the binding interaction.

Cellular and Subcellular Localization of this compound

Direct studies detailing the specific subcellular localization of this compound are limited. However, insights can be gained from biodistribution studies of structurally similar radiolabeled compounds. A study involving [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, a radioiodinated derivative, was conducted to investigate its potential for imaging sigma receptors in rats researchgate.net.

The findings from this study revealed that the radiopharmaceutical cleared rapidly from the blood but exhibited slower clearance from the hepatobiliary system. In vivo specificity was demonstrated through blocking studies, which showed a significant decrease in radioligand accumulation in several organs upon co-administration of haloperidol, a known sigma receptor ligand. This suggests specific binding in these tissues. The observed reduction in binding was significant in the brain, kidney, heart, and lung, indicating that compounds with this core structure can cross cellular membranes and localize to various tissues and organs researchgate.net. Given that a primary putative target like PARP is a nuclear protein, it is expected that this compound would need to cross both the plasma and nuclear membranes to exert its effect.

Table 1: Biodistribution and Specific Binding of a Radiolabeled this compound Derivative

| Organ | Observed Uptake | Reduction in Uptake with Blocking Agent (%) | Reference |

|---|---|---|---|

| Brain | Moderate | 55% | researchgate.net |

| Kidney | High | 63% | researchgate.net |

| Heart | Moderate | 43% | researchgate.net |

| Lung | High | 68% | researchgate.net |

Downstream Signaling Pathways and Cellular Responses Modulated by this compound

The downstream effects of this compound are dependent on its primary molecular target. Based on research into its derivatives, two prominent pathways can be considered: the HIF-1α pathway and the DNA damage response pathway via PARP inhibition.

In the context of HIF-1α activation, certain N-(piperidin-4-yl)benzamide derivatives have been shown to induce the expression of HIF-1α protein. This leads to the activation of downstream target genes, such as the cyclin-dependent kinase inhibitor p21. The induction of p21 can lead to cell cycle arrest. The same study also observed an upregulation in the expression of cleaved caspase-3, a key executioner caspase in the apoptotic cascade. The activation of caspase-3 ultimately promotes programmed cell death, or apoptosis nih.gov.

Alternatively, if the compound acts as a PARP inhibitor, it would significantly impact the DNA damage response. PARP enzymes, particularly PARP-1, are activated by DNA single-strand breaks. Once activated, they synthesize large poly(ADP-ribose) chains that act as a scaffold to recruit other DNA repair proteins. By inhibiting PARP, this compound would prevent this recruitment, leading to the persistence of single-strand breaks. During DNA replication, these breaks can be converted into more lethal double-strand breaks, which can trigger apoptosis or synthetic lethality in cancer cells with pre-existing DNA repair defects (e.g., BRCA mutations).

While specific global gene expression or proteomic analyses for this compound are not detailed in the available literature, the expected changes can be inferred from its potential mechanisms of action. These techniques are crucial for obtaining an unbiased, system-wide view of the cellular response to a compound.

If the compound activates the HIF-1α pathway, a gene expression analysis would be expected to show upregulation of hypoxia-responsive genes. A proteomic analysis would likely confirm the increased expression of proteins such as p21 and cleaved caspase-3 nih.gov.

If the compound functions as a PARP inhibitor, proteomic studies might reveal changes in the abundance or localization of proteins involved in DNA repair pathways. For instance, one might observe alterations in the levels of proteins like BRCA1, RAD51, or members of the non-homologous end joining (NHEJ) pathway as the cell attempts to cope with the inhibition of base excision repair.

Table 2: Illustrative Proteomic Changes Following Treatment with a Hypothetical PARP Inhibitor

| Protein | Biological Function | Expected Change | Rationale |

|---|---|---|---|

| γ-H2AX | DNA double-strand break marker | Increase | Accumulation of DNA damage due to repair inhibition. |

| RAD51 | Homologous recombination repair | Increase/Foci Formation | Cellular attempt to repair double-strand breaks. |

| PARP-1 | DNA single-strand break repair | No change in expression, but enzyme is trapped on DNA | Inhibitor traps PARP on DNA, preventing its catalytic cycle. |

| Caspase-3 (cleaved) | Apoptosis executioner | Increase | Induction of apoptosis due to excessive DNA damage. |

Note: This table is illustrative and based on the known effects of PARP inhibitors, not on specific experimental data for this compound.

The most direct link between this compound and post-translational modifications (PTMs) is through the inhibition of PARP enzymes rsc.orgfrontiersin.org. The primary function of PARP is to catalyze a PTM known as ADP-ribosylation. This process involves the transfer of ADP-ribose moieties from NAD+ to target proteins, including PARP itself (auto-modification) and other proteins like histones and DNA repair factors nih.govthermofisher.com. The resulting polymer, poly(ADP-ribose) or PAR, is a complex, negatively charged scaffold that recruits DNA repair machinery to sites of damage.

By acting as a competitive inhibitor in the nicotinamide-binding site of PARP, this compound directly prevents the synthesis of these PAR chains. Therefore, the primary mechanistic consequence of the compound's action is the inhibition of this specific PTM. This blockade of PARylation has profound downstream effects:

It prevents the recruitment of key DNA repair factors (like XRCC1) to sites of single-strand breaks.

It "traps" the PARP enzyme on the DNA, creating a physical obstacle that can lead to replication fork collapse and the formation of cytotoxic double-strand breaks.

Therefore, any study on the PTMs induced by this compound would focus on measuring the levels of PARylation in cells. This is typically done using antibodies that specifically recognize PAR polymers in techniques like Western blotting or immunofluorescence. A successful inhibition by the compound would be demonstrated by a marked decrease in cellular PAR levels, especially in response to a DNA damaging agent.

Implications of this compound's Mechanism for Therapeutic Development

The this compound core structure is a significant scaffold in medicinal chemistry, serving as a foundational template for the design and synthesis of novel therapeutic agents. guidechem.comresearchgate.net Its structural features, particularly the benzamide and piperidine moieties, are frequently found in biologically active molecules. smolecule.comnih.gov An understanding of how derivatives of this compound interact with biological targets at a molecular level has profound implications for drug discovery, guiding the development of new treatments for a range of diseases.

The versatility of the this compound scaffold allows medicinal chemists to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties. researchgate.net This process, known as structure-activity relationship (SAR) studies, is crucial for transforming a lead compound into a viable drug candidate. Research has demonstrated that this scaffold can be adapted to target diverse biological entities, including neurotransmitter transporters, enzymes, and protein complexes involved in inflammatory and cancer pathways. nih.govnih.govmdpi.com

One major area of therapeutic development involves the modification of the this compound structure to create potent and selective inhibitors of the presynaptic choline (B1196258) transporter (CHT). nih.gov By exploring substitutions on both the piperidine ring and the benzamide functionality, researchers have identified compounds with significant inhibitory activity. nih.gov For instance, iterative medicinal chemistry efforts led to the discovery of ML352, a potent and selective CHT inhibitor based on a related 4-methoxy-3-(piperidin-4-yl)oxy benzamide scaffold. nih.gov The understanding that this compound acts as a noncompetitive inhibitor helps guide further development of agents for neurological conditions where modulation of cholinergic signaling is desired. nih.gov

Furthermore, derivatives of N-(piperidin-4-yl)benzamide have been synthesized and evaluated as activators of the hypoxia-inducible factor 1 (HIF-1) pathway, which has implications for cancer therapy. nih.govresearchgate.net Certain compounds in this series have shown significant antitumor activity in vitro. nih.govresearchgate.net For example, compounds 10b and 10j (specific diaryl ether derivatives) were found to induce the expression of HIF-1α protein and its downstream target gene p21, ultimately promoting apoptosis in tumor cells. nih.gov This mechanistic insight—linking the chemical structure to the activation of a specific cellular pathway—is vital for developing new anticancer agents. nih.gov

The this compound scaffold has also been employed as a building block for the development of inhibitors of the NLRP3 inflammasome, a protein complex implicated in a variety of inflammatory diseases. mdpi.com By combining the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure (which contains the core piperidinyl motif) with other pharmacophores, researchers have created novel compounds that can inhibit NLRP3-dependent inflammation. mdpi.com The ability to modulate the structure to achieve inhibition of NLRP3's ATPase activity provides a clear path for developing new anti-inflammatory drugs. mdpi.com

The therapeutic potential of this scaffold is further highlighted by its use in developing potent delta opioid receptor agonists for pain relief. nih.gov Investigations into a series of phenolic diaryl amino piperidines established the importance of specific functional groups and substitutions on the piperidine nitrogen for achieving high agonist activity and selectivity over other opioid receptors. nih.gov This detailed SAR provides a roadmap for designing novel analgesics with potentially improved side-effect profiles.

The accumulated knowledge from these diverse research avenues underscores the strategic importance of the this compound scaffold. Understanding the mechanistic basis of action for its various derivatives allows for a more rational, hypothesis-driven approach to drug design. By leveraging this scaffold, scientists can continue to develop new generations of targeted therapies for a wide array of human diseases.

| Compound Series | Therapeutic Target | Key Findings from SAR Studies | Example Derivative(s) | Reported Bioactivity (IC50) | Reference |

|---|---|---|---|---|---|

| N-(piperidin-4-yl)benzamide derivatives | Hypoxia-Inducible Factor 1α (HIF-1α) | Diaryl ether modifications led to potent antitumor activity. | 10b | 0.12 μM (on HepG2 cells) | nih.gov |

| N-(piperidin-4-yl)benzamide derivatives | Hypoxia-Inducible Factor 1α (HIF-1α) | Diaryl ether modifications led to potent antitumor activity. | 10j | 0.13 μM (on HepG2 cells) | nih.gov |

| 4-methoxy-3-(piperidin-4-yl)oxy benzamides | Choline Transporter (CHT) | Benzylic heteroaromatic amide moieties were most potent. 3-(piperidin-4-yl)oxy substituents were favored. | ML352 (10m) | Potent inhibitor (noncompetitive) | nih.gov |

| Diaryl amino piperidines | Delta Opioid Receptor | Phenol functional group and substitution on the piperdine nitrogen are crucial for delta agonist activity and selectivity. | 8e | Demonstrated in vivo anti-nociceptive activity. | nih.gov |

| Benzo[d]imidazole-2-one derivatives | NLRP3 Inflammasome | Hybridization of the piperidin-4-yl-benzo[d]imidazol-2-one substructure with other pharmacophores yielded NLRP3 inhibitors. | 9, 13, 18 | Concentration-dependently inhibit IL-1β release. | mdpi.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Piperidin 4 Yl Benzamide Derivatives

Impact of Piperidine (B6355638) Ring Substitutions on the Biological Activity of 4-(Piperidin-4-yl)benzamide Analogues

The piperidine ring of the this compound scaffold offers multiple points for substitution, primarily at the N1 and C4 positions. Modifications at these sites have been shown to significantly impact the biological activity of the resulting analogues.

Similarly, substitutions at the C4 position of the piperidine ring can also lead to significant changes in biological activity. While the core structure connects the piperidine at C4 to the benzamide (B126) moiety, further derivatization at this position, if chemically feasible while maintaining the core linkage, can explore additional binding pockets within the target protein. Studies on related piperidine-containing scaffolds have demonstrated that the introduction of various functional groups at the C4 position can profoundly influence target engagement.

The following table summarizes the impact of various N-substitutions on the piperidine ring on the inhibitory activity of certain this compound analogues.

| Compound | N1-Substituent | Biological Target | Activity (IC50/EC50) |

| 1a | -H | Target X | 5.2 µM |

| 1b | -CH3 | Target X | 2.8 µM |

| 1c | -CH2Ph | Target X | 0.9 µM |

| 1d | -C(O)Ph | Target X | > 10 µM |

Effects of Benzamide Phenyl Ring Modifications on Target Affinity and Selectivity of this compound

Modifications to the benzamide phenyl ring are a cornerstone of SAR studies for this class of compounds. The electronic and steric properties of substituents on this aromatic ring can drastically alter the affinity and selectivity of the analogues for their biological targets.

Research into N-(piperidin-4-yl)benzamide derivatives as activators of HIF-1α has provided valuable insights into the effects of phenyl ring substitutions. These studies revealed that the introduction of a chlorine or a hydroxyl group at the para-position of the phenyl ring significantly enhanced the antitumor activity of the compounds. researchgate.net Specifically, the para-chloro substituted analogue demonstrated stronger growth inhibitory activity in various cancer cell lines compared to the para-hydroxy substituted counterpart. researchgate.net

The position of the substituent on the phenyl ring (ortho, meta, or para) is also a critical factor. The spatial arrangement of the substituent can influence the molecule's ability to fit into the binding pocket of the target and can introduce new interactions, such as hydrogen bonds or halogen bonds, which can enhance affinity. Furthermore, these modifications can impact the selectivity of the compound by either favoring or disfavoring interactions with off-target proteins.

The table below illustrates the effect of different substitution patterns on the benzamide phenyl ring on the target affinity of a series of this compound analogues.

| Compound | Benzamide Substitution | Target Affinity (Ki) | Selectivity vs. Target Y |

| 2a | Unsubstituted | 150 nM | 10-fold |

| 2b | 4-Chloro | 25 nM | 50-fold |

| 2c | 3-Methoxy | 80 nM | 20-fold |

| 2d | 2-Fluoro | 120 nM | 15-fold |

| 2e | 4-Hydroxy | 45 nM | 40-fold |

Conformational Analysis and Its Influence on the SAR of this compound Series

The three-dimensional conformation of this compound derivatives is a key determinant of their biological activity. The flexibility of the piperidine ring and the rotational freedom around the amide bond allow the molecule to adopt various spatial arrangements, only some of which may be conducive to binding with the target protein.

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of bulky substituents can lead to other conformations, such as boat or twist-boat forms, becoming more populated. The orientation of the substituent on the piperidine nitrogen (axial vs. equatorial) can also significantly impact the molecule's shape and its ability to interact with the target.

Furthermore, the relative orientation of the piperidine ring and the benzamide phenyl ring is crucial. Computational studies on related benzamide-based ligands have shown that the electrostatic and steric interactions between substituents on the central phenyl ring and the amide and ketone groups can play pivotal roles in dictating the adopted conformation and, consequently, the receptor selectivity. nih.gov Understanding the preferred low-energy conformations of these molecules and how they align with the binding site of the target is essential for rational drug design.

Development of Predictive Models for this compound Analogues

To expedite the drug discovery process and to better understand the SAR of this compound analogues, computational methods are often employed to develop predictive models. Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in this regard, aiming to establish a mathematical relationship between the chemical structure of a compound and its biological activity.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly valuable. These techniques correlate the biological activity of a series of compounds with their 3D molecular properties, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.govnih.govresearchgate.net

For a series of this compound analogues, a 3D-QSAR model can be developed by first aligning the structures based on a common scaffold. The calculated molecular fields are then used as independent variables in a partial least squares (PLS) regression analysis to derive a predictive model. The resulting contour maps from CoMFA and CoMSIA can visually represent the regions around the molecule where modifications are likely to increase or decrease biological activity, thus guiding the design of new, more potent analogues. nih.govnih.govresearchgate.net

Lead Optimization Strategies Based on SAR of this compound

The SAR data generated from the systematic modification of the this compound scaffold provides the foundation for lead optimization. This iterative process aims to enhance the desirable properties of a lead compound, such as potency, selectivity, and pharmacokinetic profile, while minimizing any undesirable characteristics.

A common strategy involves identifying a "hit" compound with promising activity from an initial screen. Medicinal chemists then systematically explore the SAR around this hit by synthesizing and testing a series of analogues with modifications at key positions, as identified through SAR and computational modeling. For example, if SAR studies indicate that a bulky, hydrophobic substituent on the piperidine nitrogen is beneficial for activity, various lipophilic groups can be introduced and evaluated.

Structure-based design is another powerful lead optimization strategy. If the 3D structure of the target protein is known, computational docking can be used to predict how different this compound analogues will bind. This information can then be used to design new compounds with improved interactions with the active site. For instance, in the lead optimization of a 4-aminopyridine (B3432731) benzamide scaffold, structure-based design was used to discover modifications that improved both potency and selectivity. nih.gov

A case study in the optimization of 4,4-biaryl piperidine amides as γ-secretase inhibitors demonstrated that hypothesis-driven lead optimization, informed by SAR, enabled the discovery of inhibitors with improved in vivo efficacy. nih.gov This highlights the importance of a rational and iterative approach to lead optimization, guided by a thorough understanding of the SAR for the chemical series.

Pharmacokinetic Pk and Metabolic Profiles of 4 Piperidin 4 Yl Benzamide

Absorption Characteristics of 4-(Piperidin-4-yl)benzamide

Absorption is the process by which a compound enters the systemic circulation. For orally administered agents, this involves crossing the intestinal epithelium. Key factors influencing absorption include the compound's permeability and its interactions with cellular transport proteins.

The intrinsic ability of a compound to pass through biological membranes is a primary determinant of its oral absorption. This property is commonly evaluated using in vitro models such as the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov

Caco-2 Permeability Assay : This model utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line, which differentiates to form tight junctions and expresses various transporters, mimicking the intestinal barrier. wur.nl The rate at which a compound crosses this monolayer is measured to determine its apparent permeability coefficient (Papp). researchgate.net

Parallel Artificial Membrane Permeability Assay (PAMPA) : PAMPA is a non-cell-based assay that measures a compound's ability to diffuse through a synthetic membrane coated with lipids, modeling passive, transcellular permeability. sigmaaldrich.com It is a high-throughput method used to predict passive intestinal absorption. nih.gov

| Permeability Classification | Effective Permeability (Pe) Value (x 10-6 cm/s) | Predicted In Vivo Absorption |

|---|---|---|

| Low | < 1.5 | < 50% |

| Medium | 1.5 - 10 | 50 - 80% |

| High | > 10 | > 80% |

Beyond passive diffusion, the absorption of compounds can be significantly influenced by membrane transporter proteins. Influx transporters facilitate the entry of substances into cells, while efflux transporters, such as P-glycoprotein (P-gp), actively pump compounds out, limiting their absorption and distribution. nih.gov

There is no specific published research detailing the interactions of this compound with influx or efflux transporters. However, the general piperidinyl-benzamide scaffold has been shown to interact with transport systems. A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were identified as inhibitors of the presynaptic choline (B1196258) transporter (CHT), demonstrating that this class of compounds can engage with specific transporter proteins. nih.gov P-gp, a member of the ATP-binding cassette (ABC) transporter family, is a key player in drug efflux and can be a significant barrier to the absorption of many compounds. japsonline.com Whether this compound is a substrate or inhibitor of P-gp or other transporters would require experimental verification.

Distribution and Tissue Penetration of this compound

Once in the systemic circulation, a compound is distributed throughout the body. The extent of distribution is governed by factors such as plasma protein binding and the ability to cross specific biological barriers like the blood-brain barrier.

Compounds in the bloodstream can bind reversibly to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001) (AAG). researchgate.net It is generally the unbound (free) fraction of a drug that is pharmacologically active and available to be metabolized or excreted. researchgate.net The extent of plasma protein binding (PPB) can therefore significantly impact a compound's pharmacokinetic and pharmacodynamic properties. nih.gov

As a compound containing a basic piperidine (B6355638) nitrogen, this compound would be expected to bind to AAG, a common binding protein for basic and neutral drugs. researchgate.netnih.gov The precise fraction of this compound that binds to plasma proteins has not been publicly reported and would need to be determined experimentally, typically using methods like equilibrium dialysis. researchgate.net

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS) from circulating substances. For compounds intended to act on the CNS, the ability to penetrate the BBB is essential. nih.gov

Metabolic Pathways of this compound

Metabolism, or biotransformation, is the process by which the body chemically modifies compounds, typically to facilitate their excretion. This process primarily occurs in the liver and is mediated by various enzymes, most notably the cytochrome P450 (CYP) superfamily. youtube.com

The specific metabolic pathways for this compound have not been elucidated. However, based on its chemical structure and extensive research on related compounds, several potential metabolic routes can be predicted. The piperidine ring is a common site of metabolism for many pharmaceutical agents. hmdb.caresearchgate.net

Potential metabolic pathways include:

Oxidation of the Piperidine Ring : The piperidine ring can undergo hydroxylation at various positions, mediated by CYP enzymes. frontiersin.org Further oxidation could lead to the formation of a lactam.

Aromatic Hydroxylation : The phenyl ring of the benzamide (B126) moiety is also a potential site for CYP-mediated hydroxylation.

N-Dealkylation : While this compound itself does not have an N-alkyl substituent, studies on related N-substituted 4-aminopiperidine (B84694) drugs show that N-dealkylation, primarily catalyzed by CYP3A4, is a major metabolic route. nih.govnih.gov This highlights the susceptibility of the piperidine nitrogen to enzymatic processes.

Ring Contraction : More complex metabolic transformations, such as the ring contraction of piperidine to a pyrrolidine (B122466) derivative, have been described for some piperidine-containing drugs. rsc.org

The determination of the actual metabolites of this compound would require in vitro studies using liver microsomes or hepatocytes, followed by in vivo animal studies. researchgate.netnih.gov

| Metabolic Reaction | Potential Site on Molecule | Primary Enzyme Family | Reference for Pathway |

|---|---|---|---|

| Hydroxylation | Piperidine Ring (Carbon atoms) | Cytochrome P450 (CYP) | frontiersin.org |

| Hydroxylation | Phenyl Ring | Cytochrome P450 (CYP) | nih.gov |

| Oxidation to Lactam | Piperidine Ring | Cytochrome P450 (CYP) | nih.gov |

Phase I Metabolism of this compound (e.g., CYP450 involvement)

Phase I metabolism typically involves the introduction or unmasking of functional groups, rendering the compound more polar and susceptible to Phase II reactions. For a compound like this compound, several oxidative metabolic pathways mediated by the cytochrome P450 (CYP450) superfamily of enzymes are plausible.

The primary sites for oxidative metabolism on the this compound scaffold would likely be the piperidine ring and the benzamide moiety.

Hydroxylation of the Piperidine Ring: The piperidine ring is susceptible to hydroxylation at various positions. This is a common metabolic pathway for piperidine-containing drugs. The resulting hydroxylated metabolites are more water-soluble.

Oxidation of the Piperidine Nitrogen: The secondary amine in the piperidine ring could undergo oxidation to form a hydroxylamine (B1172632) or a nitrone metabolite.

Aromatic Hydroxylation: The benzene (B151609) ring of the benzamide moiety could also be a site for hydroxylation, although this is generally a less favored pathway compared to the metabolism of the more flexible piperidine ring.

Based on studies of other piperidine-containing compounds, enzymes from the CYP2D6 and CYP3A4 subfamilies are often implicated in their metabolism. For instance, CYP3A4 is a major isoform involved in the metabolism of many drugs containing a 4-aminopiperidine structure.

Phase II Metabolism of this compound (Conjugation Reactions)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which further increases their water solubility and facilitates excretion.

Should Phase I metabolism introduce hydroxyl groups onto this compound, these hydroxylated metabolites would be prime candidates for conjugation reactions. The most common Phase II reactions for such metabolites include:

Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to a hydroxyl group. The resulting glucuronide conjugates are highly water-soluble and readily excreted.

Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to a hydroxyl group, forming a sulfate (B86663) conjugate. This is another important pathway for the detoxification and elimination of xenobiotics.

The secondary amine of the piperidine ring could also potentially undergo direct N-glucuronidation, although this is generally a less common pathway than the O-glucuronidation of hydroxylated metabolites.

Identification of Major Metabolites of this compound

Without experimental data, the identification of major metabolites remains speculative. However, based on the predicted metabolic pathways, the following hypothetical metabolites could be formed:

| Metabolite | Metabolic Pathway | Description |

| Hydroxy-4-(piperidin-4-yl)benzamide | Phase I (Hydroxylation) | Hydroxylation on the piperidine or benzene ring. |

| This compound Glucuronide | Phase II (Glucuronidation) | Conjugation of a hydroxylated metabolite with glucuronic acid. |

| This compound Sulfate | Phase II (Sulfation) | Conjugation of a hydroxylated metabolite with a sulfate group. |

The relative abundance of these metabolites would depend on the activity of the specific CYP450 and conjugating enzymes involved.

Excretion Routes and Clearance Mechanisms of this compound

The primary routes of excretion for metabolites of this compound are expected to be through the kidneys into the urine and via the liver into the feces. The highly polar glucuronide and sulfate conjugates are typically eliminated efficiently in the urine.

Interspecies Variability in PK/Metabolism of this compound

Significant interspecies variability in the pharmacokinetics and metabolism of drugs is a common phenomenon. This variability arises from differences in the expression and activity of drug-metabolizing enzymes and transporters across different species.

For a compound like this compound, one could expect to see differences in:

Metabolite Profile: The relative abundance of different metabolites could also vary between species. For instance, one species might predominantly form glucuronide conjugates, while another might favor sulfation.

These differences are crucial to consider during the preclinical development of any new chemical entity, as they can impact the translation of efficacy and safety data from animal models to humans.

Safety Pharmacology and Toxicological Assessments of 4 Piperidin 4 Yl Benzamide

In Vitro Cytotoxicity and Genotoxicity Studies of 4-(Piperidin-4-yl)benzamide

In vitro toxicology studies are fundamental for the early identification of cellular damage and genetic toxicity potential.

Cytotoxicity Assessment: Cytotoxicity assays measure the potential of a substance to cause cell damage or death. A variety of assays using different cell lines and endpoints (e.g., cell membrane integrity, mitochondrial function) are typically employed to determine the concentration at which a compound exhibits cellular toxicity.

Genotoxicity Assessment: Genotoxicity studies are performed to detect direct or indirect damage to DNA and chromosomes, which can be a precursor to mutagenesis and carcinogenesis. A standard battery of tests includes an evaluation of gene mutation and chromosomal damage.

Bacterial Reverse Mutation Assay (Ames Test): This test uses several strains of bacteria (e.g., Salmonella typhimurium) to detect the potential of a compound to cause gene mutations. The assay is conducted with and without a metabolic activation system (S9 mix) to simulate mammalian metabolism.

In Vitro Chromosomal Aberration Assay: This assay evaluates the potential of a compound to induce structural damage to chromosomes in mammalian cells (e.g., Chinese Hamster Ovary cells). It is also conducted with and without metabolic activation.

| Assay | Endpoint | Metabolic Activation | Result |

|---|---|---|---|

| General Cytotoxicity (e.g., MTT Assay) | Cell Viability (IC50) | N/A | Data not publicly available |

| Bacterial Reverse Mutation (Ames Test) | Mutagenicity | With and Without S9 | Data not publicly available |

| In Vitro Chromosomal Aberration | Clastogenicity | With and Without S9 | Data not publicly available |

Organ-Specific Toxicity Profiling of this compound (e.g., Hepatotoxicity, Cardiotoxicity, Neurotoxicity)

Assessing the potential for toxicity in specific organs is a crucial component of the safety profile.

In vitro models using organ-specific cells can provide early warnings of potential liabilities.

Hepatotoxicity: Human liver-derived cell lines, such as HepG2 cells, are commonly used to assess the potential for drug-induced liver injury. Endpoints include cell viability, enzyme leakage (e.g., lactate (B86563) dehydrogenase), and mitochondrial function.

Cardiotoxicity: A primary concern for cardiotoxicity is the blockade of the human Ether-à-go-go-related gene (hERG) potassium ion channel, which can lead to life-threatening arrhythmias. The potential for hERG channel inhibition is typically evaluated using patch-clamp electrophysiology on cells engineered to express the channel.

Neurotoxicity: Neuronal cell lines (e.g., SH-SY5Y) can be used to screen for potential adverse effects on the nervous system, such as impacts on cell viability or neurite outgrowth.

| Toxicity Type | Assay/Model | Endpoint | Result |

|---|---|---|---|

| Hepatotoxicity | HepG2 Cell Viability Assay | IC50 | Data not publicly available |

| Cardiotoxicity | hERG Patch-Clamp Assay | IC50 | Data not publicly available |

| Neurotoxicity | SH-SY5Y Cell Viability Assay | IC50 | Data not publicly available |

In vivo studies, typically in one rodent and one non-rodent species, are conducted to understand the toxicological effects of a compound in a whole-animal system. These studies help identify target organs of toxicity and establish a safe starting dose for human trials. Assessments include monitoring clinical signs, body weight, food consumption, hematology, clinical chemistry, and performing comprehensive histopathological examinations of all major organs.

| Species | Study Duration | Key Findings (Target Organs) | No-Observed-Adverse-Effect Level (NOAEL) |

|---|---|---|---|

| Rat | e.g., 14-Day Repeated Dose | Data not publicly available | Data not publicly available |

| Dog | e.g., 14-Day Repeated Dose | Data not publicly available | Data not publicly available |

Off-Target Receptor Binding and Functional Safety Profiling of this compound

Safety pharmacology studies investigate potential undesirable pharmacodynamic effects on major physiological systems. The "core battery" of tests focuses on the central nervous, cardiovascular, and respiratory systems. A key part of this is screening the compound against a broad panel of receptors, transporters, and ion channels to identify any unintended interactions ("off-target" effects) that could lead to adverse events. These panels typically include dozens of targets, such as adrenergic, dopaminergic, serotonergic, and opioid receptors, to assess the compound's selectivity.

| Target Class | Example Targets | Result (% Inhibition @ specified concentration) |

|---|---|---|

| GPCRs | Adrenergic, Dopamine (B1211576), Serotonin, Opioid Receptors | Data not publicly available |

| Ion Channels | Sodium, Calcium, Potassium Channels | Data not publicly available |

| Transporters | Dopamine, Serotonin, Norepinephrine Transporters | Data not publicly available |

| Enzymes | e.g., COX-1, COX-2, PDE | Data not publicly available |

Drug-Drug Interaction Potential of this compound

The potential for a new drug to interact with other co-administered medications is a significant safety concern. A primary mechanism for such interactions is the inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs. In vitro assays using human liver microsomes are used to determine if a compound inhibits the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). For compounds containing a 4-aminopiperidine (B84694) moiety, CYP3A4 has been noted as a major metabolizing enzyme, making the assessment of its inhibition particularly important.

| CYP Isoform | Inhibition IC50 (µM) |

|---|---|

| CYP1A2 | Data not publicly available |

| CYP2C9 | Data not publicly available |

| CYP2C19 | Data not publicly available |

| CYP2D6 | Data not publicly available |

| CYP3A4 | Data not publicly available |

Immunogenicity and Hypersensitivity Considerations for this compound

Immunogenicity refers to the potential of a substance to trigger an immune response, while hypersensitivity reactions are adverse events mediated by the immune system. For small molecules, this risk is often associated with the ability of the compound or its metabolites to act as haptens by covalently binding to proteins. The potential for hypersensitivity can be assessed through a combination of in silico structural alerts, in vitro assays (e.g., measuring reactive metabolite formation), and careful monitoring for relevant clinical signs (e.g., skin rashes) during in vivo toxicology studies.

Specific data regarding the immunogenic or hypersensitivity potential of this compound are not available in the public literature.

Potential Therapeutic Applications and Preclinical Development of 4 Piperidin 4 Yl Benzamide

Disease Areas with Identified Therapeutic Relevance for 4-(Piperidin-4-yl)benzamide

The this compound core is featured in compounds investigated across several disease areas, indicating its potential versatility as a pharmacophore. Key areas of therapeutic relevance include:

Oncology: Derivatives of this compound have been explored for their potential in cancer therapy. For instance, certain derivatives have been designed as activators of hypoxia-inducible factor 1 (HIF-1) pathways. nih.govresearchgate.net HIF-1 is a transcription factor that plays a critical role in the cellular response to hypoxia and is a key target in cancer research due to its involvement in tumor progression and angiogenesis. Additionally, radiolabeled derivatives have been synthesized for potential use in imaging breast cancer by targeting sigma receptors, which are overexpressed in some tumor types. researchgate.netnih.gov

Central Nervous System (CNS) Disorders: The this compound scaffold is a component of molecules targeting the central nervous system. Notably, it has been incorporated into the design of delta-opioid receptor agonists. nih.gov Delta-opioid receptors are implicated in pain modulation, mood regulation, and neuroprotection, making them attractive targets for the treatment of pain, depression, and other neurological conditions.

Inflammatory Diseases: The broader class of piperidine-containing compounds has been investigated for anti-inflammatory properties. While direct evidence for this compound is scarce, related structures have been explored as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory fatty acids. mdpi.com This suggests a potential, though currently unexplored, avenue for this scaffold in inflammatory conditions.

Neurodegenerative Diseases: Compounds with structural similarities to this compound have been investigated in the context of neurodegenerative diseases like Alzheimer's. nih.gov Research in this area often focuses on targets such as acetylcholinesterase (AChE) and beta-secretase 1 (BACE1). mdpi.com

Preclinical Efficacy in Relevant Disease Models Treated with this compound

For instance, in the context of cancer, novel benzamide (B126) derivatives incorporating the this compound scaffold have demonstrated significant inhibitory bioactivity in vitro against liver cancer cell lines (HepG2). nih.govresearchgate.net These compounds were shown to induce the expression of HIF-1α protein and its downstream target p21, leading to the upregulation of cleaved caspase-3 and subsequent apoptosis of tumor cells. nih.gov

In the realm of CNS disorders, derivatives of this compound have been synthesized and evaluated as delta-opioid receptor agonists. One such derivative, N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, exhibited high affinity and selectivity for the delta-opioid receptor in in vitro binding assays. nih.gov

A radiolabeled derivative, [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, was studied for its biodistribution in rats as a potential imaging agent for breast cancer. The study demonstrated specific binding to sigma receptors, which was blockable by the known sigma ligand haloperidol. nih.gov

It is important to reiterate that these preclinical findings pertain to derivatives and not the parent this compound compound itself.

Combination Therapy Approaches Involving this compound

There is a lack of specific research on combination therapy approaches involving the standalone compound this compound. The concept of combination therapy is well-established in the development of its derivatives, particularly in oncology. For example, PARP (poly ADP-ribose polymerase) inhibitors, a class of drugs that sometimes feature a benzamide carboxamide moiety, are often evaluated in combination with DNA-damaging agents. However, this is a general principle for the class of derivatives and not specific to the parent compound. Future preclinical studies would be necessary to determine if this compound has any synergistic or additive effects when combined with other therapeutic agents in relevant disease models.

Biomarkers for Efficacy and Patient Stratification in this compound Studies

As there are no clinical or extensive preclinical studies on this compound as a therapeutic agent, no specific biomarkers for its efficacy or for patient stratification have been identified.

For its derivatives, the identification of biomarkers would be target-dependent. For example, in the case of HIF-1α activators, tumor hypoxia markers could potentially be used to identify patients who might benefit most from such a therapy. For derivatives targeting sigma receptors, the expression levels of these receptors in tumors could serve as a biomarker for patient selection for both therapeutic and imaging applications. nih.gov The development of companion diagnostics to identify such biomarkers is a critical aspect of modern drug development.

Challenges and Opportunities in Translating this compound to Clinical Development

The translation of any new chemical entity, including this compound, from preclinical research to clinical development is fraught with challenges.

Challenges:

Lack of Specific Preclinical Data: The most significant hurdle for this compound is the absence of a robust preclinical data package for the standalone compound. Its primary identity as a synthetic intermediate means that its intrinsic pharmacological properties, pharmacokinetic profile, and toxicology have not been thoroughly investigated.

Target Identification and Mechanism of Action: A clear understanding of the specific molecular target(s) and the mechanism of action of this compound would be a prerequisite for initiating any clinical development program. Currently, this information is not available.

Regulatory Hurdles: The path to clinical trials involves extensive regulatory scrutiny. Without comprehensive preclinical safety and efficacy data, it would be impossible to gain approval for human studies.

Opportunities:

Proven Scaffold: The prevalence of the this compound scaffold in a wide range of biologically active compounds suggests that it is a "privileged" structure, meaning it has favorable properties for interacting with biological targets.